Nicergoline tartrate

Catalog No.
S537156
CAS No.
32222-75-6
M.F
C28H32BrN3O9
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicergoline tartrate

CAS Number

32222-75-6

Product Name

Nicergoline tartrate

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C28H32BrN3O9

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1

InChI Key

HPTSPLOLRPLNPI-APQSZEFPSA-N

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Adavin; Nicergoline tartrate

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Nicergoline tartrate is 633.1322 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nicergoline tartrate is a semisynthetic derivative of the ergot alkaloid family, specifically designed to enhance cerebral blood flow and improve cognitive function. It is primarily used in the treatment of vascular cognitive impairment and senile dementia. The compound's chemical formula is C28H32BrN3O9, and it features a complex structure that includes a brominated pyridine moiety and a methoxy-substituted ergoline backbone . Nicergoline acts as an alpha-1 adrenergic receptor antagonist, promoting vasodilation and increasing arterial blood flow, particularly in the brain, which enhances oxygen and glucose utilization by neuronal cells .

Typical of ergoline derivatives. Its mechanism of action involves:

  • Alpha-1 Adrenergic Receptor Antagonism: Inhibiting the vasoconstrictive effects of catecholamines (e.g., epinephrine) leads to peripheral vasodilation.
  • Inhibition of Platelet Aggregation: This property helps in preventing thrombus formation, contributing to improved blood flow.
  • Neurotrophic Effects: Nicergoline promotes the release of nerve growth factor, which is crucial for neuronal health and regeneration .

The compound is also subject to metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit differing pharmacological properties .

The synthesis of nicergoline tartrate typically involves several steps:

  • Formation of the Ergoline Core: The initial step involves constructing the ergoline backbone through condensation reactions involving appropriate precursors.
  • Bromination: The introduction of bromine at specific positions on the pyridine ring enhances biological activity.
  • Tartrate Salt Formation: Finally, nicergoline is combined with tartaric acid to form nicergoline tartrate, which improves solubility and bioavailability .

Recent advancements have simplified this process, reducing the number of steps required for synthesis while maintaining yield and purity .

Nicergoline tartrate is primarily used in:

  • Cognitive Disorders: Treatment for senile dementia and other cognitive impairments associated with vascular issues.
  • Cerebral Vascular Diseases: Used as a therapeutic agent to enhance blood flow and improve neurological outcomes in conditions like stroke or transient ischemic attacks.
  • Peripheral Vascular Diseases: It is also indicated for improving circulation in peripheral vascular disorders .

Interaction studies have shown that nicergoline can affect the pharmacokinetics of other drugs. For instance:

  • With Acetylsalicylic Acid: Co-administration may increase the risk or severity of hypertension due to compounded vasodilatory effects .
  • With Other Vasodilators: Care should be taken when combined with other agents affecting vascular tone as it may lead to hypotension or excessive vasodilation .

These interactions highlight the importance of monitoring patients on multiple medications.

Several compounds share structural or functional similarities with nicergoline. Here are some notable examples:

Compound NameStructure TypeKey Features
ErgotamineErgot AlkaloidUsed for migraine treatment; associated with fibrosis.
BromocriptineErgot AlkaloidDopamine agonist used in Parkinson's disease; less focus on vasodilation.
CabergolineErgot AlkaloidPrimarily used for hyperprolactinemia; has dopamine agonist properties.
PiracetamNootropicEnhances cognitive function but lacks vasodilatory effects.

Uniqueness of Nicergoline Tartrate

Nicergoline's unique profile lies in its potent vasodilatory effects without significant risk of cardiac fibrosis, which is often associated with other ergot derivatives like ergotamine. Its dual action on both vascular smooth muscle and neuronal function makes it particularly valuable for treating cognitive impairments related to vascular issues while minimizing adverse effects compared to similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

633.13219 g/mol

Monoisotopic Mass

633.13219 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Arii T, Katayama Y. [Nicergoline, ibudilast, ifenprodil tartrate]. Nihon Rinsho. 2006 Oct 28;64 Suppl 7:602-5. Review. Japanese. PubMed PMID: 17461212.
2: Liu R, Wu R, Flammer J, Haefliger IO. Inhibition by brimonidine of forskolin-induced nitrite production in isolated pig ciliary processes. Invest Ophthalmol Vis Sci. 2002 Aug;43(8):2727-31. PubMed PMID: 12147609.
3: Abysique A, Orsoni P, Bouvier M. Evidence for supraspinal nervous control of external anal sphincter motility in the cat. Brain Res. 1998 Jun 8;795(1-2):147-56. PubMed PMID: 9622615.
4: Boismare F, Lorenzo J. Study of the protection on afforded by nicergoline against the effects of cerebral ischemia in the cat. Arzneimittelforschung. 1975 Mar;25(3):410-3. PubMed PMID: 1174043.

Explore Compound Types